Fmoc-D-Gla(otbu)2-OH

Übersicht

Beschreibung

“Fmoc-D-Gla(otbu)2-OH” is a building block for the introduction of γ-carboxyglutamic acid (Gla). γ-Carboxylation of glutamic acid is a rare post-translational modification that occurs in blood coagulation factors and in some snake and cone snail venoms .

Synthesis Analysis

“Fmoc-D-Gla(otbu)2-OH” can be synthesized via a multistep process involving protection and deprotection of various chemical groups. The synthesis involves the use of reagents such as tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) to protect the amine and carboxyl groups, respectively.

Molecular Structure Analysis

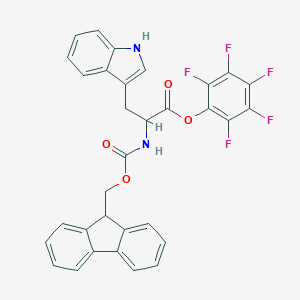

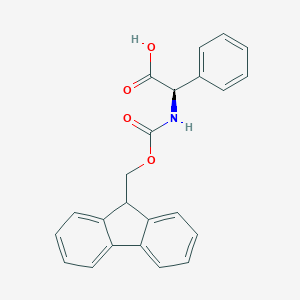

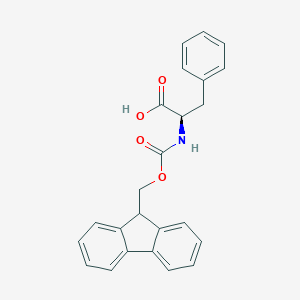

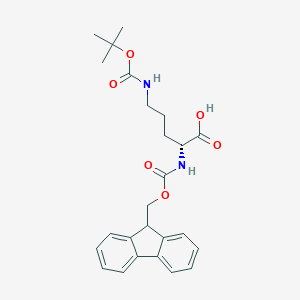

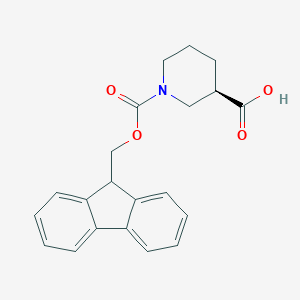

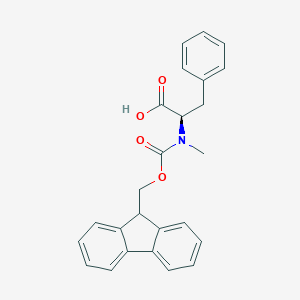

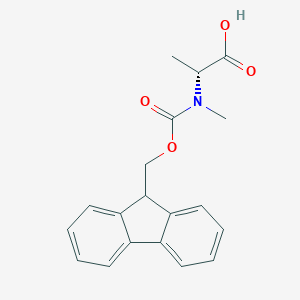

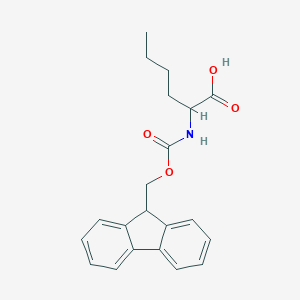

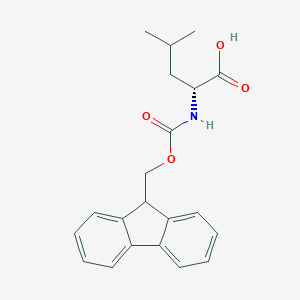

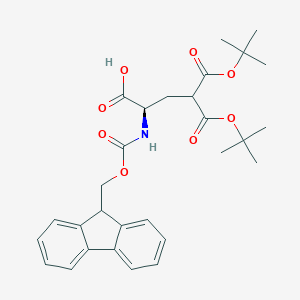

The molecular formula of “Fmoc-D-Gla(otbu)2-OH” is C29H35NO8. The molecular weight is 525.6 g/mol .

Chemical Reactions Analysis

“Fmoc-D-Gla(otbu)2-OH” is widely used as a building block in peptide synthesis for the protection of amine groups .

Physical And Chemical Properties Analysis

“Fmoc-D-Gla(otbu)2-OH” is a white to slight yellow to slight red powder. It is clearly soluble in 1 mmole in 2 ml DMF .

Wissenschaftliche Forschungsanwendungen

Synthese von Cyclopropancarbonsäuren

Diese Verbindung dient als Ligand bei der Synthese von cis-substituierten Cyclopropancarbonsäuren durch C-H-Aktivierung von Cyclopropancarboxamiden unter Verwendung von Pd-Katalysatoren .

Herstellung von PTX-Derivaten

“Fmoc-D-Gla(otbu)2-OH” dient als Linker bei der Herstellung von PTX-Derivaten (Paclitaxel) mit mehreren kleinen Molekülen, die in der Krebsforschung und -behandlung von Bedeutung sind .

Wirkmechanismus

Target of Action

Fmoc-D-Gla(otbu)2-OH is a building block for the introduction of γ-carboxyglutamic acid (Gla) . The primary targets of this compound are proteins that undergo γ-carboxylation of glutamic acid, a rare post-translational modification . This modification is known to occur in blood coagulation factors and in some snake and cone snail venoms .

Mode of Action

The compound interacts with its targets by introducing γ-carboxyglutamic acid (Gla) into them . This process involves the γ-carboxylation of glutamic acid residues, which is a key step in the activation of several proteins, particularly those involved in the blood coagulation cascade .

Biochemical Pathways

The γ-carboxylation of glutamic acid residues, facilitated by Fmoc-D-Gla(otbu)2-OH, plays a crucial role in the blood coagulation cascade . This modification allows the coagulation factors to bind calcium ions, which is necessary for their proper functioning . In addition, γ-carboxyglutamic acid is also found in certain snake and cone snail venoms, where it may contribute to the venom’s toxic effects .

Result of Action

The introduction of γ-carboxyglutamic acid into proteins by Fmoc-D-Gla(otbu)2-OH can have significant effects at the molecular and cellular levels . For instance, in the case of blood coagulation factors, this modification enables the proteins to bind calcium ions, thereby activating the coagulation cascade and leading to blood clot formation .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Fmoc-D-Gla(otbu)2-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides containing γ-carboxyglutamic acid. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, the γ-carboxylation of glutamic acid, facilitated by Fmoc-D-Gla(otbu)2-OH, is essential for the biological activity of several blood coagulation factors, including prothrombin, factor VII, factor IX, and factor X . These interactions are vital for the proper functioning of the coagulation cascade, which is crucial for blood clotting.

Cellular Effects

Fmoc-D-Gla(otbu)2-OH influences various cellular processes, particularly those related to blood coagulation. The incorporation of γ-carboxyglutamic acid into proteins is essential for their calcium-binding properties, which are necessary for their function in the coagulation cascade. This modification affects cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of γ-carboxyglutamic acid residues in coagulation factors enhances their ability to bind calcium ions, which is critical for their activation and function .

Molecular Mechanism

The molecular mechanism of Fmoc-D-Gla(otbu)2-OH involves the γ-carboxylation of glutamic acid residues in proteins. This process is catalyzed by the enzyme γ-glutamyl carboxylase, which uses vitamin K as a cofactor. The γ-carboxylation reaction converts glutamic acid residues into γ-carboxyglutamic acid, enabling the modified proteins to bind calcium ions more effectively . This modification is essential for the biological activity of several blood coagulation factors and other calcium-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D-Gla(otbu)2-OH can change over time. The stability and degradation of this compound are important factors to consider. Fmoc-D-Gla(otbu)2-OH is generally stable when stored at 2-8°C, but its stability can be affected by factors such as temperature, pH, and exposure to light . Long-term studies have shown that the incorporation of γ-carboxyglutamic acid into proteins can have lasting effects on their function and stability.

Dosage Effects in Animal Models

The effects of Fmoc-D-Gla(otbu)2-OH can vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and can effectively facilitate the γ-carboxylation of glutamic acid residues in proteins. At high doses, Fmoc-D-Gla(otbu)2-OH may exhibit toxic or adverse effects, such as disrupting normal blood coagulation processes or causing an imbalance in calcium homeostasis . Threshold effects and dose-response relationships should be carefully studied to determine the optimal dosage for specific applications.

Metabolic Pathways

Fmoc-D-Gla(otbu)2-OH is involved in metabolic pathways related to the γ-carboxylation of glutamic acid residues in proteins. This process is catalyzed by the enzyme γ-glutamyl carboxylase, which requires vitamin K as a cofactor. The γ-carboxylation reaction converts glutamic acid residues into γ-carboxyglutamic acid, enabling the modified proteins to bind calcium ions more effectively . This modification is essential for the biological activity of several blood coagulation factors and other calcium-binding proteins.

Transport and Distribution

The transport and distribution of Fmoc-D-Gla(otbu)2-OH within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is likely transported into cells via specific amino acid transporters and distributed within the cytoplasm and other cellular compartments. The incorporation of γ-carboxyglutamic acid into proteins can affect their localization and accumulation within cells .

Subcellular Localization

The subcellular localization of Fmoc-D-Gla(otbu)2-OH and its effects on protein activity and function are important considerations. This compound is likely directed to specific cellular compartments, such as the endoplasmic reticulum, where γ-carboxylation of glutamic acid residues occurs. Post-translational modifications, such as the addition of γ-carboxyglutamic acid, can influence the targeting and function of proteins within different subcellular compartments .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRUHYXXHXECDI-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452854 | |

| Record name | (2R)-5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111662-65-8 | |

| Record name | 1,1-Bis(1,1-dimethylethyl) (3R)-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-1,1,3-propanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111662-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.